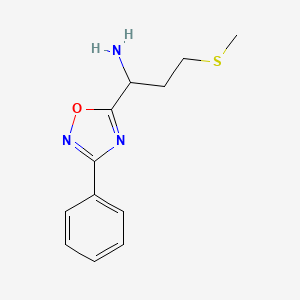

3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine

Description

Properties

IUPAC Name |

3-methylsulfanyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-17-8-7-10(13)12-14-11(15-16-12)9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCBXLRZAVWPMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C1=NC(=NO1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

Attachment of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as the Suzuki or Heck reaction, using a phenylboronic acid or a phenyl halide.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a methylthiolating agent.

Formation of the Propan-1-amine Chain:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents such as acyl chlorides, isocyanates, and alkyl halides are commonly used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Amides, ureas, and other substituted products.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxadiazole derivatives, including those related to 3-(methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine, which demonstrated potent activity against bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined to evaluate their effectiveness .

Antidepressant and Anxiolytic Effects

The compound has been investigated for its anxiolytic and antidepressant potential. In preclinical studies, it was shown to significantly reduce anxiety-like behaviors in rodent models. This was assessed using various behavioral tests such as the elevated plus maze and forced swim test, indicating its potential as a therapeutic agent for anxiety disorders .

Antitumor Activity

Oxadiazole derivatives have also been explored for their antitumor properties. Research has demonstrated that certain structural modifications can enhance their cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation was evaluated using the MTT assay, showing promising results against specific human cancer cell lines .

Green Chemistry Approaches

Recent studies have focused on eco-friendly synthetic methods for producing oxadiazole derivatives. Techniques such as microwave-assisted synthesis have been employed to improve yield and reduce reaction times while minimizing environmental impact . This approach aligns with the growing emphasis on sustainable practices in chemical synthesis.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of 3-(methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine. Various substitutions on the oxadiazole ring have been systematically studied to identify key functional groups responsible for enhanced biological activity .

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated a series of oxadiazole derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that specific modifications in the side chains significantly improved antibacterial activity compared to standard antibiotics .

Case Study 2: Behavioral Studies in Rodents

In a controlled experiment assessing the anxiolytic effects of the compound, rodents treated with varying doses showed significant increases in exploratory behavior and time spent in open arms of an elevated plus maze compared to control groups. These findings suggest a dose-dependent response that warrants further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The oxadiazole ring and the amine group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The methylsulfanyl group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the oxadiazole ring or the propan-1-amine chain. Below is a systematic comparison based on evidence from diverse sources:

Substituent Variations on the Oxadiazole Ring

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, F) : Chloro- or fluoro-substituted phenyl rings increase lipophilicity and may enhance membrane permeability, as seen in the 2-chlorophenyl derivative (MW 281.76) .

- Alkyl Substitutions: Isopropyl groups reduce polarity, favoring blood-brain barrier penetration, as noted in the isopropyl analog .

Modifications to the Propan-1-Amine Chain

Key Observations :

- Chain Length Extension : A pentan-1-amine chain (vs. propan-1-amine) may enhance conformational flexibility, aiding in receptor interactions .

Biological Activity

3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₂H₁₅N₃OS

- Molecular Weight : 249.332 g/mol

- IUPAC Name : 3-(methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine

Pharmacological Activities

The biological activity of 3-(methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine has been investigated in various contexts:

1. Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study examining various oxadiazole compounds, those similar to 3-(methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine demonstrated potent antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) was determined for several derivatives, with some showing effectiveness against resistant strains of bacteria and fungi .

2. Antitumor Activity

The compound has been evaluated for its antitumor potential. In vitro studies have shown that oxadiazole derivatives can inhibit the proliferation of cancer cell lines such as HCT116 and PC3. The cytotoxicity was assessed using the MTT assay, revealing that certain derivatives possess significant antiproliferative effects against these cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine | HCT116 | 15.0 |

| 3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-y)propan-1-amines | PC3 | 21.7 |

3. Antioxidant Activity

The antioxidant properties of oxadiazole derivatives have been assessed using the DPPH radical scavenging method. Compounds similar to 3-(methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-y)propan-amines showed varying degrees of radical scavenging activity, indicating potential protective effects against oxidative stress .

The biological mechanisms underlying the activity of this compound may involve:

- Inhibition of Enzymatic Activity : Some studies suggest that oxadiazole derivatives can act as enzyme inhibitors, affecting pathways related to cell proliferation and apoptosis.

- Cell Cycle Arrest : Evidence indicates that these compounds may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Induction of Apoptosis : Certain derivatives have been shown to promote apoptosis in tumor cells through intrinsic pathways.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole compounds in clinical settings:

- A study involving a series of oxadiazole derivatives demonstrated significant reductions in tumor size in murine models when administered at specific dosages.

- Clinical trials have begun to explore these compounds in combination with existing chemotherapeutic agents to enhance overall efficacy and reduce side effects.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 3-(Methylsulfanyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via S-alkylation of a propan-1-amine precursor with a methylsulfanyl group under alkaline conditions. For example, reacting 5-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine with methyl disulfide in the presence of a base (e.g., NaOH) at room temperature, as demonstrated in analogous triazole derivatives . Optimization involves adjusting solvent polarity (e.g., DMF or ethanol), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 amine to alkylating agent) to improve yields (typically 60–75%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodology :

- NMR : Use H and C NMR to confirm the presence of the methylsulfanyl group (δ ~2.1 ppm for H, δ ~15–20 ppm for C) and the 1,2,4-oxadiazole ring protons (δ ~8.3–8.6 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 278.08) .

- X-ray Crystallography : Employ SHELX programs for structure refinement, particularly SHELXL for small-molecule analysis, using high-resolution data to resolve bond lengths and angles .

Q. What critical safety protocols must be followed when handling this compound?

- Methodology :

- Storage : Store in a dry, ventilated environment at 2–8°C in airtight containers (P402, P403) .

- Handling : Use spark-free tools (P242), wear nitrile gloves, and avoid inhalation (P304+P340). In case of skin contact, rinse immediately with water (P305+P351+P338) .

- Waste Disposal : Follow P501 guidelines for organic amine waste, using approved chemical disposal services .

Advanced Research Questions

Q. How can contradictory NMR data between synthesized batches be resolved?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H-H and H-C interactions, particularly for the methylsulfanyl and oxadiazole moieties .

- Spiking Experiments : Add a pure reference standard to confirm peak assignments and identify impurities.

- Dynamic NMR : Assess rotational barriers in the propan-1-amine chain if conformational isomers are suspected .

Q. What strategies address discrepancies in crystallographic data during structure refinement?

- Methodology :

- SHELXL Refinement : Use twin refinement (TWIN/BASF commands) for twinned crystals and check for disorder in the methylsulfanyl group .

- Data Validation : Cross-validate with Hirshfeld surface analysis to detect weak electron density regions and adjust occupancy parameters .

- High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts .

Q. Which computational methods predict the compound’s reactivity in novel synthetic pathways?

- Methodology :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to study nucleophilic substitution at the methylsulfanyl group or oxadiazole ring .

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction kinetics .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization for activity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.